molecular formula C14H10Cl2O2S B2939134 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid CAS No. 413582-76-0

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid

Cat. No.: B2939134
CAS No.: 413582-76-0
M. Wt: 313.19
InChI Key: YMBRGRZBAQOBPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 2,5-dichlorothiophenol with benzyl chloride under basic conditions to form the intermediate 2,5-dichlorophenylthiomethylbenzene. This intermediate is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-Dichlorophenyl)thio]methyl}benzoic acid
  • 4-{[(3,5-Dichlorophenyl)thio]methyl}benzoic acid
  • 4-{[(2,5-Difluorophenyl)thio]methyl}benzoic acid

Uniqueness

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2S/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRGRZBAQOBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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